Perazine malonate
Overview
Description
Perazine malonate is a psychotropic medication belonging to the phenothiazine class, commonly used to treat various psychiatric disorders such as schizophrenia . It is a derivative of perazine, which is known for its antipsychotic properties. This compound is particularly noted for its ability to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions, by antagonizing dopamine receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perazine malonate involves the reaction of perazine with malonic acid. The process typically includes the following steps:
Formation of Perazine: Perazine is synthesized by reacting phenothiazine with 1-methylpiperazine under controlled conditions.
Malonate Ester Formation: Malonic acid is esterified to form malonic ester, which is then reacted with perazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Perazine: Large-scale production of perazine using phenothiazine and 1-methylpiperazine.
Esterification and Reaction: Esterification of malonic acid followed by its reaction with perazine to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Perazine malonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Perazine malonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Employed in studies related to neurotransmitter pathways and receptor binding.
Industry: Utilized in the production of antipsychotic medications and other pharmaceutical products.
Mechanism of Action
Perazine malonate exerts its effects primarily through the antagonism of dopamine D2 receptors in the brain. By blocking these receptors, it helps to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions . Additionally, it exhibits antagonistic activity on several other neurotransmitter receptors, including serotonin (5-HT2), histamine (H1), adrenergic (α1), and muscarinic receptors . This multifaceted mechanism contributes to its effectiveness in managing psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Haloperidol: A butyrophenone derivative used to treat schizophrenia and other psychiatric disorders.
Olanzapine: An atypical antipsychotic with a broader receptor profile.
Uniqueness
Perazine malonate is unique due to its specific receptor binding profile and lower incidence of extrapyramidal side effects compared to other typical antipsychotics . Its combination of dopamine and serotonin receptor antagonism makes it particularly effective in treating both positive and negative symptoms of schizophrenia .
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S.C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;1H2,(H,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFOPAHXAUAXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177063 | |
Record name | Perazine malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14777-25-4, 22539-28-2 | |
Record name | Perazine dimalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14777-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perazine malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022539282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perazine malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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